molecular formula C9H7NO3 B14271290 3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile CAS No. 155070-89-6

3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile

Cat. No.: B14271290
CAS No.: 155070-89-6
M. Wt: 177.16 g/mol
InChI Key: XYJXLGPOTVOMIC-UHFFFAOYSA-N
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Description

3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H7NO3 It contains a phenyl ring substituted with three hydroxyl groups at positions 3, 4, and 5, and a nitrile group attached to a prop-2-ene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5-trihydroxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, providing antioxidant effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4,5-Trimethoxyphenyl)prop-2-enenitrile: Contains methoxy groups instead of hydroxyl groups.

    3-(3,4-Dihydroxyphenyl)prop-2-enenitrile: Lacks one hydroxyl group compared to 3-(3,4,5-Trihydroxyphenyl)prop-2-enenitrile.

Uniqueness

This compound is unique due to the presence of three hydroxyl groups on the phenyl ring, which contribute to its distinct chemical reactivity and potential biological activities. The combination of hydroxyl groups and a nitrile group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

155070-89-6

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-(3,4,5-trihydroxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C9H7NO3/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-2,4-5,11-13H

InChI Key

XYJXLGPOTVOMIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CC#N

Origin of Product

United States

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